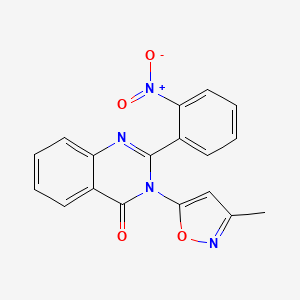
14-Methylpentadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methylpentadec-9-enoic acid is a monounsaturated fatty acid with a unique structure characterized by a methyl group at the 14th carbon and a double bond at the 9th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpentadec-9-enoic acid typically involves the use of specific reagents and catalysts to introduce the methyl group and the double bond at the desired positions. One common method involves the use of Grignard reagents to form the carbon-carbon bonds, followed by selective hydrogenation to achieve the desired unsaturation .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, where specific strains of bacteria are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 14-Methylpentadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The methyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Epoxides and diols: from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution.
Aplicaciones Científicas De Investigación
14-Methylpentadec-9-enoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of monounsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Explored for its anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.
Industry: Utilized in the production of biodegradable lubricants and surfactants due to its favorable chemical properties
Mecanismo De Acción
The mechanism of action of 14-Methylpentadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The double bond and methyl group influence its fluidity and reactivity, affecting membrane structure and function. It can also modulate the activity of enzymes involved in lipid metabolism, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Pentadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond and methyl group.
9-Octadecenoic acid (oleic acid): A monounsaturated fatty acid with a double bond at the 9th carbon but without the methyl group at the 14th position.
9-Heptadecenoic acid: Another monounsaturated fatty acid with a double bond at the 9th carbon but differing in chain length and methyl group position
Uniqueness: 14-Methylpentadec-9-enoic acid is unique due to the specific positioning of its methyl group and double bond, which confer distinct chemical and physical properties. These structural features make it particularly interesting for research and industrial applications .
Propiedades
Número CAS |
88505-46-8 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
14-methylpentadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h5,7,15H,3-4,6,8-14H2,1-2H3,(H,17,18) |
Clave InChI |
YRYADTKRRRPFOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)

![N-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine](/img/structure/B14389938.png)
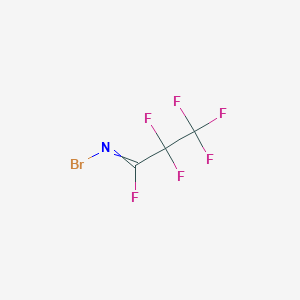
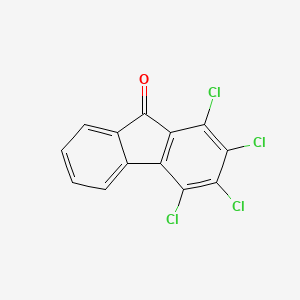
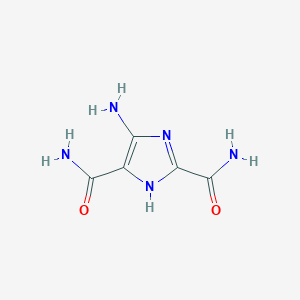
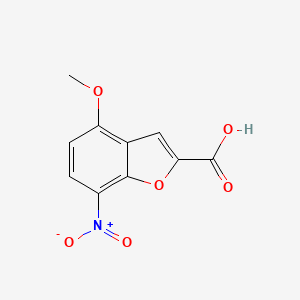
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)

![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)

